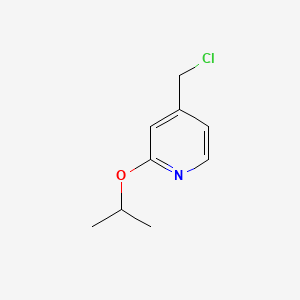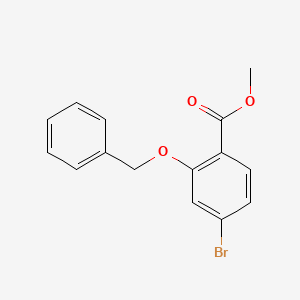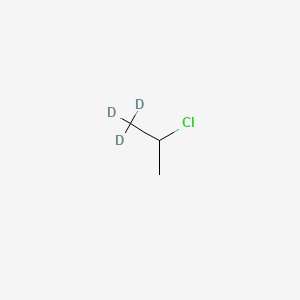![molecular formula C54H88N2O2S2 B595029 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1267540-02-2](/img/structure/B595029.png)
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Übersicht
Beschreibung
The compound “2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a near-infrared (NIR)-absorbing conjugated polymer . It can play a dual role in NIR-sensing organic phototransistors, including charge transport and sensing .
Synthesis Analysis
This compound is synthesized via a Stille coupling reaction . In another study, similar thieno[3,2-b]thiophene based polymers were synthesized by an electrochemical method .Molecular Structure Analysis
The molecular structure of this compound involves a conjugated polymer composed of bis-octyldodecyl-diketopyrrolopyrrole and benzothiadiazole units . The polarity of a miscible ‘poor’ solvent strongly affects the resulting nanostructure .Chemical Reactions Analysis
The compound gradually transforms to their quinoid structures with the increase in voltage .Physical And Chemical Properties Analysis
The compound has unique electrochemical and optical properties. The theoretically calculated bandgaps and ultraviolet-visible spectrum peaks are in good agreement with the polar energy and peak range in the ultraviolet-visible and near-infrared (UV-Vis-NIR) spectrum .Wissenschaftliche Forschungsanwendungen
Electron Transport Layer in Solar Cells : This compound is used in the synthesis of n-type conjugated polyelectrolytes, specifically for applications as an electron transport layer in inverted polymer solar cells. The diketopyrrolopyrrole (DPP) backbone provides high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015).
Organic Thin-Film Transistors : Various DPP-containing conjugated polymers have been synthesized for use in organic thin-film transistors (OTFTs). These materials have shown promising results in terms of mobility and other key performance metrics, indicating their potential for high-performance OTFT applications (Yang et al., 2013).
Thermal and Physical Properties of Polymer Blends : The compound is studied for its role in influencing the thermal transitions and physical properties of semiconducting polymer blends. Research on these blends provides insights into optimizing materials for various semiconductor applications (Hajduk et al., 2022).
High-Performance Polymer Semiconductors : It's also used in the synthesis of high-performance polymer semiconductors, particularly for applications in thin film transistors. These materials have been shown to exhibit high hole mobilities, a critical factor for efficient semiconductor devices (Lee et al., 2015).
Organic Field Effect Transistor Properties : Research has been conducted on the use of this compound in the creation of isoindigo/DPP-based polymers, exploring their properties for organic field effect transistors. These studies highlight the importance of molecular design in achieving desired electronic properties (Shaker et al., 2017).
Eigenschaften
IUPAC Name |
2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXMPXYDRPSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |
Synthesis routes and methods
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)
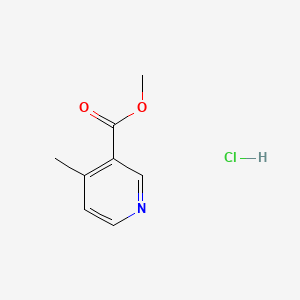
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
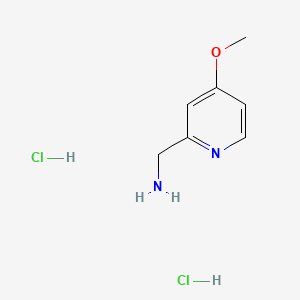
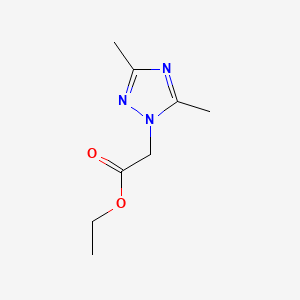
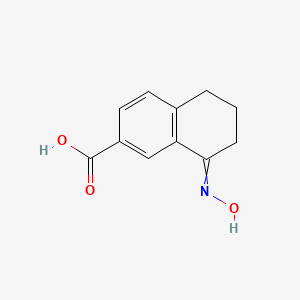
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
